2-(3-Methoxyphenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde
Overview
Description
2-(3-Methoxyphenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic aromatic compound It features an imidazo[1,2-a]pyridine core structure substituted with a methoxyphenyl group at the 2-position, a methyl group at the 6-position, and an aldehyde group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyphenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[1,2-a]pyridine core. Subsequent functionalization steps introduce the methoxyphenyl, methyl, and aldehyde groups.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of laboratory-scale synthetic routes. These methods focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxyphenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions may use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: 2-(3-Methoxyphenyl)-6-methylimidazo[1,2-a]pyridine-3-carboxylic acid.
Reduction: 2-(3-Methoxyphenyl)-6-methylimidazo[1,2-a]pyridine-3-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-(3-Methoxyphenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(3-Methoxyphenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary and are often the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-(3-Methoxyphenyl)-imidazo[1,2-a]pyridine-3-carbaldehyde: Lacks the methyl group at the 6-position.
6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde: Lacks the methoxyphenyl group at the 2-position.
2-Phenyl-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde: Lacks the methoxy group on the phenyl ring.
Uniqueness
2-(3-Methoxyphenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde is unique due to the specific combination of substituents, which can influence its chemical reactivity and biological activity. The presence of the methoxy group can enhance its solubility and potentially its interaction with biological targets.
Properties
IUPAC Name |
2-(3-methoxyphenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-11-6-7-15-17-16(14(10-19)18(15)9-11)12-4-3-5-13(8-12)20-2/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQYUGVGPQZCBML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=C2C=O)C3=CC(=CC=C3)OC)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80374877 | |
Record name | 2-(3-methoxyphenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80374877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
727975-82-8 | |
Record name | 2-(3-methoxyphenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80374877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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